molecular formula C14H14O3 B1598982 2-(4-Phenoxyphenoxy)ethanol CAS No. 63066-74-0

2-(4-Phenoxyphenoxy)ethanol

Cat. No.: B1598982
CAS No.: 63066-74-0
M. Wt: 230.26 g/mol
InChI Key: GFDTXHCIHYNABU-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)ethanol is an organic compound with the molecular formula C14H14O3. It is a white solid at room temperature and is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of two phenoxy groups attached to an ethanol backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Phenoxyphenoxy)ethanol typically involves the ethoxylation of paraphenoxy phenol with oxacyclopropane under alkaline conditions. This reaction is facilitated by the presence of an alkaline catalyst, which promotes the addition of the ethylene oxide to the phenoxy phenol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenoxyphenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Phenoxyphenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenoxy)ethanol involves its interaction with cellular components, leading to various biochemical effects. It acts as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, thereby inhibiting their growth. The compound also interacts with enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

Uniqueness: 2-(4-Phenoxyphenoxy)ethanol is unique due to its dual phenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it particularly useful in specific industrial and research applications .

Properties

IUPAC Name

2-(4-phenoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDTXHCIHYNABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405467
Record name 2-(4-phenoxyphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63066-74-0
Record name 2-(4-phenoxyphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-Phenoxyphenol (3 g, 16.1 mmol), Potassium carbonate (11.1 g, 80.6 mmol), and 2-Butanone (37.5 mL) was added 2-Bromoethanol (3.14 mL, 44.3 mmol). The resulting mixture was stirred and refluxed at 90° C. overnight under nitrogen. The mixture was poured into 30 mL water solution and extracted with ethyl acetate (EtOAc) (3×10 mL). The combined organic layers were washed with brine (40 mL) and dried over anhydrous Na2SO4. The organic layer was concentrated in vacuo to obtain the crude mixture, which was purified by of silica gel flash chromatography, using EtOAc/hexane (gradient system), to obtain the product (2.3 g, 62%): 1H NMR (400 MHz, CDCL3).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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